molecular formula C19H20F3N3OS B2513906 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1396636-82-0

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2513906
CAS No.: 1396636-82-0
M. Wt: 395.44
InChI Key: KHOKZVQYRIGAFV-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic chemical compound designed for research applications. Its structure incorporates a pyrimidine ring system, a common pharmacophore in medicinal chemistry, which is known for its potential to interact with various biological targets. Compounds featuring the 4-cyclopropyl-6-(trifluoromethyl)pyrimidin moiety have been identified as key scaffolds in the development of potent and selective kinase inhibitors . Specifically, such structures have shown significant research value in investigating pathways related to fibrotic diseases. For instance, closely related quinazoline and pyrimidine derivatives have been profiled as potent inhibitors of the discoidin domain receptors DDR1 and DDR2, which are promising therapeutic targets for conditions like idiopathic pulmonary fibrosis (IPF) . The mechanism of action for this class of compounds often involves binding to the ATP pocket of target kinases, thereby inhibiting enzyme activity and subsequent collagen-induced signaling cascades that reinforce disease progression . This makes them valuable tools for probing the biological functions of these pathways and for the development of potential anti-fibrotic agents. Furthermore, the inclusion of a (phenylthio)propanamide group may influence the compound's physicochemical properties and interactions within the solvent-accessible region of enzymatic targets, which can be critical for optimizing selectivity and potency . Researchers can utilize this compound for biochemical assays, target validation, and structure-activity relationship (SAR) studies. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3OS/c20-19(21,22)16-12-15(13-6-7-13)24-17(25-16)8-10-23-18(26)9-11-27-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOKZVQYRIGAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)CCSC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound characterized by its unique structural features, which include a pyrimidine ring with a trifluoromethyl group and a cyclopropyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅F₃N₂OS
  • Molecular Weight : 320.35 g/mol

The trifluoromethyl group enhances lipophilicity and biological activity, while the cyclopropyl structure contributes to its pharmacological profile.

ComponentDescription
Pyrimidine CoreContains a trifluoromethyl group enhancing metabolic stability.
Cyclopropyl MoietyContributes to unique binding interactions with biological targets.
Phenylthio GroupMay play a role in receptor affinity and selectivity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The trifluoromethyl substitution is known to enhance the compound's metabolic stability, which is crucial for prolonged biological activity.

  • Mechanism of Action : The compound likely interacts with specific enzymes involved in metabolic pathways, potentially influencing processes related to inflammation and cancer.
  • Case Studies : In vitro studies have shown that compounds with similar structural features inhibit key enzymes involved in tumor progression.

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into their mechanisms of action and therapeutic potential.

  • Cancer Cell Lines : Studies have highlighted the ability of similar compounds to inhibit the growth of cancer cell lines without affecting healthy cells, indicating selective toxicity.
  • Inflammatory Pathways : Research has shown that certain derivatives can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The table below compares the structural features and hypothesized properties of the target compound with structurally related analogs from literature:

Compound Name Core Structure Key Substituents Pharmacological Hypotheses ADMET Notes References
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide Pyrimidine Cyclopropyl, Trifluoromethyl, Phenylthio Kinase inhibition, antiviral High lipophilicity; metabolic stability due to CF₃ -
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, Phenyl Polymer synthesis (non-pharmacological) Industrial use; limited bioavailability
Excluded benzamide derivatives (e.g., from ) Benzamide Thiazolyl, Thienyl, Nitro groups Anticancer, antiviral Variable solubility; potential hepatotoxicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Methyl, Thietan-oxy, Thioacetate Undetermined (structural analog) Ester group may confer metabolic lability

Key Comparisons

a) Pyrimidine vs. Phthalimide Core
  • The target compound’s pyrimidine core is more likely to engage in hydrogen bonding with biological targets (e.g., kinases) compared to the phthalimide core in 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer synthesis . The pyrimidine ring’s nitrogen atoms enhance electronic interactions, whereas the phthalimide’s rigid, planar structure limits bioavailability for therapeutic applications.
b) Trifluoromethyl vs. Chloro/Methyl Substituents
  • Chloro substituents are associated with higher toxicity risks, while methyl groups may reduce steric hindrance .
c) Thioether Linkages
  • The phenylthio group in the target compound’s propanamide side chain offers balanced lipophilicity and solubility, contrasting with the thioacetate group in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, which may hydrolyze in vivo. Thiazolyl or thienyl thioethers in excluded benzamide derivatives () exhibit heterocyclic specificity but may introduce synthetic complexity .

Hypothesized Pharmacological and ADMET Profiles

Activity Predictions

  • Kinase Inhibition : The pyrimidine core and trifluoromethyl group align with features of kinase inhibitors (e.g., EGFR or VEGFR inhibitors). The cyclopropyl group may restrict rotational freedom, enhancing target binding compared to methyl-substituted analogs .
  • Antiviral Potential: Pyrimidine derivatives often interfere with viral replication machinery. The phenylthio moiety could modulate solubility for cell membrane penetration.

ADMET Considerations

  • Metabolism : The trifluoromethyl group likely reduces oxidative metabolism, improving half-life over compounds with methyl or chloro groups.
  • Toxicity: The phenylthio group may pose lower toxicity risks compared to nitro or cyano substituents in excluded analogs () .

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